![molecular formula C15H18INOS B12537325 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide CAS No. 763123-24-6](/img/structure/B12537325.png)
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is a quaternary ammonium compound with a unique structure that combines a quinoline ring with an acetylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an acetylating agent.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoline ring with an alkyl iodide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.
Oxidation and Reduction: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as thiols or amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products
Nucleophilic Substitution: Substituted quinolinium salts.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Wissenschaftliche Forschungsanwendungen
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use as a disinfectant.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide involves its interaction with cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium bromide
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium chloride
- 1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium fluoride
Uniqueness
1-[3-(Acetylsulfanyl)propyl]-4-methylquinolin-1-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the iodide ion may enhance its antimicrobial activity compared to other halide analogs.
Eigenschaften
CAS-Nummer |
763123-24-6 |
|---|---|
Molekularformel |
C15H18INOS |
Molekulargewicht |
387.3 g/mol |
IUPAC-Name |
S-[3-(4-methylquinolin-1-ium-1-yl)propyl] ethanethioate;iodide |
InChI |
InChI=1S/C15H18NOS.HI/c1-12-8-10-16(9-5-11-18-13(2)17)15-7-4-3-6-14(12)15;/h3-4,6-8,10H,5,9,11H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
KFUOVPMKCKQPBV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CCCSC(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


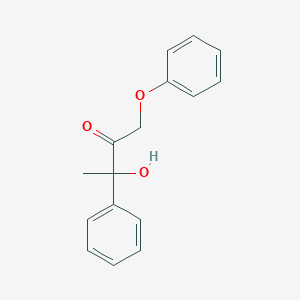
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
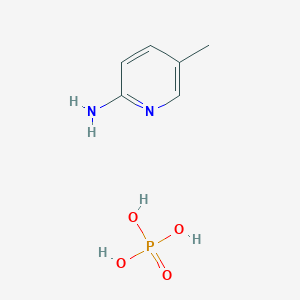
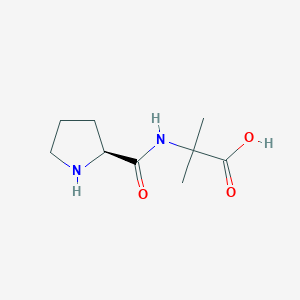
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
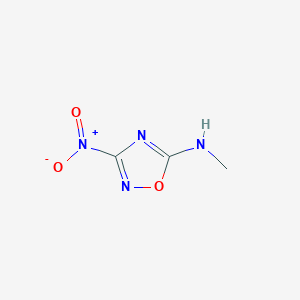
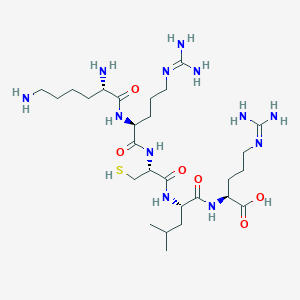
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
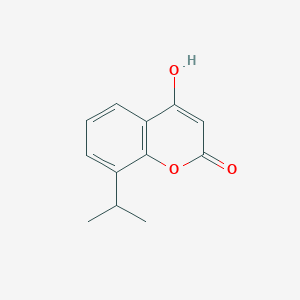
![2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid](/img/structure/B12537322.png)

![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
